Huperzine A

Description

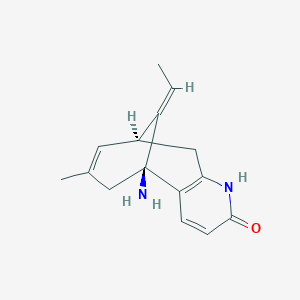

Structure

3D Structure

Properties

Molecular Formula |

C15H18N2O |

|---|---|

Molecular Weight |

242.32 g/mol |

IUPAC Name |

(1S,9S,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one |

InChI |

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/b11-3+/t10-,15+/m1/s1 |

InChI Key |

ZRJBHWIHUMBLCN-JRYCNTDSSA-N |

SMILES |

CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 |

Isomeric SMILES |

C/C=C/1\[C@H]2CC3=C([C@@]1(CC(=C2)C)N)C=CC(=O)N3 |

Canonical SMILES |

CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 |

Pictograms |

Acute Toxic; Irritant |

Origin of Product |

United States |

Chemical Biology and Structural Aspects of Huperzine a

Structural Elucidation and Characterization of the Sesquiterpene Alkaloid

Huperzine A was first isolated by Chinese scientists in 1986 from the traditional Chinese medicine Qian Ceng Ta (Huperzia serrata). sippe.ac.cnzespoldowna.info Its chemical structure was determined through spectroscopic methods and was identified as a Lycopodium alkaloid. cdnsciencepub.com The absolute configuration of this compound was established through X-ray crystallography, which revealed a complex, rigid, tricyclic structure. walshmedicalmedia.com

The molecule, with the chemical formula C15H18N2O, features a unique bridged bicyclo[3.3.1]nonane core fused with an α-pyridone ring. nih.govcaymanchem.com This intricate three-dimensional architecture is crucial for its biological activity. researchgate.net The crystal structure of this compound in complex with acetylcholinesterase shows an unexpected orientation within the enzyme's active site, highlighting the importance of specific hydrophobic interactions with aromatic residues. researchgate.net

Table 1: Key Structural and Chemical Features of this compound

| Feature | Description |

|---|---|

| Chemical Formula | C15H18N2O caymanchem.com |

| Molar Mass | 242.3 g/mol caymanchem.com |

| Classification | Sesquiterpene Alkaloid, Lycopodium Alkaloid nih.govresearchgate.net |

| Core Structure | Tricyclic system with a bicyclo[3.3.1]nonane core and a fused α-pyridone ring. nih.gov |

| Stereochemistry | Exists as two stereoisomers, with the naturally occurring (-)-Huperzine A being the more biologically active form. researchgate.netgoogle.com |

| IUPAC Name | (1R,9R,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one nih.gov |

Biosynthesis Pathways of this compound

The biosynthesis of this compound is a complex process involving multiple enzymatic steps. frontiersin.org It begins with primary metabolites and proceeds through a series of transformations to form the final alkaloid structure. researchgate.net The pathway is understood to start from L-lysine, which is decarboxylated to form cadaverine (B124047). sippe.ac.cnresearchgate.net

Key enzymatic steps in the proposed biosynthetic pathway include:

Decarboxylation: L-lysine is converted to cadaverine by the enzyme L-lysine decarboxylase (LDC). sippe.ac.cn

Oxidative Deamination: Cadaverine is then acted upon by a copper amine oxidase (CAO) to produce 5-aminopentanal. sippe.ac.cn

Scaffold Assembly: Polyketide synthase (PKS)-like enzymes and newly discovered neofunctionalized α-carbonic anhydrase-like (CAL) enzymes are involved in the initial assembly of the core scaffold from precursors like L-lysine and acetyl-CoA. acs.org These CAL enzymes catalyze crucial Mannich-like reactions to form the carbon-carbon bonds of the polycyclic skeleton. frontiersin.org

Cyclization and Tailoring: A series of cyclizations and tailoring reactions, involving enzymes such as cytochrome P450 dioxygenases and 2-oxoglutarate-dependent dioxygenases (2OGD), modify the scaffold to produce the final this compound molecule. acs.orgfrontiersin.org One such enzyme, Pt2OGD-1, has been found to catalyze an unprecedented oxidative retro-aza-Prins reaction, which involves the cleavage of a C-C bond to open a piperidine (B6355638) ring. acs.org

Recent research combining metabolomics and transcriptomics has helped to further elucidate the late-stage biosynthetic steps and identify key enzymes involved in the pathway in Huperzia species. frontiersin.orgacs.org

Synthetic Methodologies for this compound Production

Due to the low natural abundance of this compound (around 0.011% from the dried herb) and the slow growth of the Huperzia plant, total synthesis in the laboratory has become a critical alternative for its production. google.com Numerous synthetic strategies have been developed since the first total syntheses of racemic this compound were reported in 1989 by the groups of Kozikowski and Qian/Ji. rsc.orgresearchgate.net

Key approaches in the synthesis of this compound include:

Racemic Synthesis: Early syntheses focused on producing a mixture of both enantiomers (racemate). A common strategy involved a cascade Michael addition and aldol (B89426) reaction to construct the bridged core structure. rsc.orgresearchgate.net

Asymmetric Synthesis: To produce the more potent (-)-enantiomer, asymmetric syntheses have been developed. These methods often employ chiral auxiliaries or organocatalysts to control the stereochemistry of key reactions. rsc.orgthieme-connect.com For instance, a quinine-derived thiourea (B124793) organocatalyst has been used for an asymmetric Michael addition to create a key bicyclic intermediate. thieme-connect.com

These synthetic endeavors have not only provided access to this compound but have also spurred the development of new chemical reactions and methodologies. rsc.orgrsc.org

Design and Synthesis of this compound Analogues

The unique structure and potent biological activity of this compound have made it an attractive scaffold for the design and synthesis of novel analogues with potentially enhanced properties.

Structure-activity relationship (SAR) studies investigate how changes to the chemical structure of this compound affect its biological activity, primarily its ability to inhibit acetylcholinesterase. These studies are crucial for designing more effective compounds. nih.govresearchgate.net

Key findings from SAR studies include:

Pyridone Ring: The fused pyridone ring and the unsaturated bridge are critical for inhibitory activity, as analogues lacking these features are significantly less potent. researchgate.net Replacing the pyridone with phenol (B47542) or catechol rings has been explored based on modeling studies. nih.gov

Amino Group: The primary amine group is important for binding to the enzyme. acs.org

C(2) Position: Molecular docking studies have suggested that introducing small functional groups at the C(2) position of the pyridone ring could enhance binding affinity with AChE. acs.orgresearchgate.net For example, 2-methoxythis compound showed potent inhibitory activity. acs.org

Ethylidene Group: The stereochemistry of the ethylidene side chain is important for activity. rsc.org

Aromatic Moieties: Adding various aromatic groups via a Schiff base linkage to the primary amine has been shown to produce derivatives with high specificity for AChE. nih.gov

Table 2: SAR Insights for this compound Derivatives

| Structural Modification | Impact on AChE Inhibitory Activity | Reference |

|---|---|---|

| Introduction of halogen substituents at C(2) | Decreased activity, with larger halogens causing a greater decrease. | acs.org |

| Introduction of linear alkyl chains at C(2) | Decreased activity as chain length increases. | acs.org |

| Methylation of the pyridone nitrogen | Significantly reduced activity, indicating this nitrogen is crucial for binding. | acs.org |

| Replacement of pyridone with pyrimidone | Synthesized and evaluated, showing the importance of the original ring system. | rsc.org |

| Creation of Huprine hybrids (Tacrine-Huperzine A) | Resulted in highly potent, tight-binding AChE inhibitors. | scielo.br |

Rational drug design uses computer modeling and SAR data to create new this compound analogues with improved biological profiles. nih.govacademicjournals.org This in silico-guided approach helps to screen potential molecules computationally before undertaking laborious synthesis. acs.orgacs.org

The goals of rational design include:

Enhanced Potency: Modifying the structure to increase its binding affinity for acetylcholinesterase. nih.gov

Improved Selectivity: Designing analogues that are more selective for acetylcholinesterase over other enzymes like butyrylcholinesterase (BChE) to potentially reduce side effects. acs.org

Multi-Target Ligands: Creating hybrid molecules that combine the pharmacophore of this compound with other active fragments to target multiple aspects of a disease. For example, hybrids of this compound and tacrine, known as "huprines," have been developed as extremely potent AChE inhibitors. scielo.br

Computational tools like molecular docking are used to predict how a designed analogue will interact with the active site of the target enzyme. nih.govacs.org This allows researchers to prioritize the synthesis of compounds that are most likely to succeed, accelerating the drug discovery process. researchgate.net

Molecular and Cellular Mechanisms of Action of Huperzine a

Acetylcholinesterase (AChE) Inhibition by Huperzine A

The principal mechanism of action for this compound is the inhibition of acetylcholinesterase, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. patsnap.com By impeding this enzyme, this compound effectively increases the concentration and duration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. patsnap.com

Kinetic studies have firmly established that this compound is a potent and reversible inhibitor of AChE. nih.govnih.gov Lineweaver-Burk analysis indicates that it acts as a competitive inhibitor. nih.gov The reversibility of the inhibition is demonstrated by the full recovery of AChE activity after the removal of the compound. nih.gov

This compound exhibits a high degree of selectivity for acetylcholinesterase over butyrylcholinesterase (BuChE), a related enzyme. Research indicates that this compound is approximately 900-fold more selective for AChE than for BuChE. nih.gov This selectivity is significantly higher than that of other AChE inhibitors like donepezil (500-fold) and tacrine (0.8-fold). nih.gov The high selectivity for AChE may contribute to a more targeted therapeutic effect with fewer peripheral side effects associated with BuChE inhibition. nih.gov The inhibitory potency of this compound is notable, with reported 50% inhibitory concentration (IC50) and inhibition constant (Kᵢ) values in the nanomolar range.

| Parameter | Value | Reference |

|---|---|---|

| IC₅₀ | ~82 nM | wikipedia.orgnih.govmedchemexpress.com |

| Kᵢ | ~7-24.9 nM | nih.govapexbt.comnih.govjohnshopkins.edu |

Acetylcholinesterase exists in various molecular forms, with the globular tetramer (G4) being the predominant form in the central nervous system, often anchored to the neuronal membrane. nih.govnih.gov Studies comparing the inhibitory effects of this compound on different AChE isoforms have revealed a clear preference for the G4 form over the monomeric G1 form. nih.govnih.gov

Research has demonstrated that this compound preferentially inhibits the tetrameric G4 form of AChE in the rat cerebral cortex, hippocampus, and striatum. nih.gov In contrast, other inhibitors like tacrine and rivastigmine show a preference for the G1 form. nih.govnih.gov This preferential action on the physiologically dominant G4 form in the brain may enhance its efficacy in modulating cholinergic activity. apexbt.com

| AChE Isoform | Kᵢ Value (M) | Reference |

|---|---|---|

| G4 (Tetrameric) | 7 x 10⁻⁹ | nih.gov |

| G1 (Monomeric) | Not specified as preferential | nih.gov |

The high-affinity binding of this compound to AChE has been elucidated through X-ray crystallography studies of the inhibitor-enzyme complex (PDB code: 1VOT). wikipedia.org These studies reveal that this compound binds deep within the active-site gorge of the enzyme. nih.gov

The interaction involves multiple points of contact:

Anionic Subsite: this compound interacts primarily with the anionic subsite of the active site. nih.govacs.org This is achieved through π-π stacking and van der Waals interactions with the aromatic residues of Trp84 and Phe330. nih.govacs.org

Hydrogen Bonding: The α-pyridone moiety of this compound is crucial for its key interactions, forming hydrogen bonds within the active site. nih.govnih.gov

Peripheral Anionic Site (PAS): Evidence also suggests that this compound interacts with the PAS, a region at the entrance of the active site gorge composed of residues such as Tyr70, Asp72, and Tyr121. nih.gov This interaction may interfere with the role of the PAS in other pathological processes, such as the aggregation of amyloid-β peptide. nih.gov

The unique orientation and multiple interactions of this compound within the active site gorge explain its high potency and specificity as an AChE inhibitor. nih.govresearchgate.net

Modulation of Neurotransmitter Systems by this compound

In addition to its primary role as an AChE inhibitor, this compound also interacts with other key neurotransmitter systems, notably the glutamatergic and GABAergic systems.

This compound has been identified as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system involved in synaptic plasticity and memory. patsnap.commedchemexpress.comnih.gov This antagonism, however, is considered weak, with an IC50 in the micromolar range (65–126 µM), suggesting it is unlikely to produce significant NMDA receptor blockade at clinically relevant concentrations used for AChE inhibition. wikipedia.orgmedchemexpress.comnih.gov

Studies have shown that this compound can protect neurons from glutamate-induced cytotoxicity and reduce glutamate-induced calcium mobilization. patsnap.comnih.govnih.gov The mechanism of this antagonism appears to be through blocking the NMDA receptor's ion channel at or near the binding sites for MK-801 and phencyclidine (PCP), rather than competing with glutamate or the co-agonist glycine. nih.govnih.gov Research also suggests a possible interaction with one of the polyamine binding sites on the NMDA receptor complex. nih.govnih.gov By reducing excessive glutamate activity, this mechanism may help protect against excitotoxicity, a process implicated in neuronal damage. patsnap.com

Research indicates that this compound can also modulate the GABAergic system, the primary inhibitory neurotransmitter system in the brain. Studies have shown that this compound can lead to an increase in GABAergic transmission. nih.gov This effect is associated with anticonvulsant activity observed in preclinical models. nih.gov The enhancement of inhibitory GABAergic tone may contribute to the neuroprotective profile of this compound by counteracting excessive neuronal excitation.

Intracellular Signaling Pathway Regulation by this compound

This compound has been shown to modulate the Wnt signaling pathway, which is critical for neuronal survival and synaptic plasticity. encyclopedia.pubmdpi.com It affects both the canonical (β-catenin-dependent) and non-canonical pathways. nih.govencyclopedia.pubmdpi.com

In the canonical pathway, this compound inhibits the activity of Glycogen Synthase Kinase-3β (GSK-3β). mdpi.comnih.govnih.gov This inhibition leads to the stabilization and increased levels of β-catenin in the brain. nih.govnih.govnih.gov Stabilized β-catenin can then translocate to the nucleus to activate the transcription of target genes associated with synaptic plasticity and cell survival. encyclopedia.pubmdpi.com This action is significant as loss of Wnt signaling function is implicated in neurodegeneration. nih.gov this compound also interacts with the non-canonical Wnt pathway, partly through Protein Kinase C (PKC) and MAPK signaling. nih.govencyclopedia.pubmdpi.com

This compound activates the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway. nih.govnih.gov This pathway is a well-known regulator of biological processes, including cell proliferation and differentiation. nih.gov The accumulation of acetylcholine, resulting from this compound's inhibition of AChE, can lead to the activation of the MAPK/ERK pathway, which in turn exerts neuroprotective functions. nih.govresearchgate.net

Studies have shown that this compound promotes the proliferation of hippocampal neural stem cells, and this effect is mediated by the activation of the MAPK/ERK pathway. nih.gov The proliferative effect of this compound on these cells was dramatically inhibited by an ERK inhibitor, confirming the pathway's involvement. nih.gov This activation has also been linked to the regulation of non-amyloidogenic processing of amyloid precursor protein (APP), as increased phosphorylation of ERK1/2 can regulate the transcription of the α-secretase ADAM10. nih.govencyclopedia.pub

This compound exerts anti-inflammatory effects by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.net The NF-κB pathway is a key regulator of inflammation, and its overactivation is associated with chronic neuroinflammation. mdpi.com By regulating this pathway, this compound can reduce the production of proinflammatory markers such as TNF-α and IL-1β. researchgate.net Research suggests that this compound may inhibit NF-κB activity and the subsequent production of proinflammatory mediators in the cerebral cortex. researchgate.net This suppression of NF-κB signaling is a crucial component of the neuroprotective effects attributed to the compound. encyclopedia.pub

This compound modulates the Phosphoinositide 3-Kinase (PI3K)-Akt signaling pathway, which is central to cell survival and apoptosis inhibition. researchgate.net The activation of this pathway is often triggered downstream of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF). nih.govresearchgate.net this compound has been found to induce the activation of the BDNF/TrkB signaling pathway, which subsequently triggers the activation of the PI3K/Akt pathway. researchgate.net The activation of the BDNF/TrkB-mediated PI3K/TrkB/mTOR signaling pathway has been observed to inhibit apoptosis and promote the survival of neurons. nih.govresearchgate.net More recent studies have demonstrated that this compound can protect against ferroptosis, a form of programmed cell death, by activating the PI3K-Akt signaling pathway. nih.gov

| Signaling Pathway | Effect of this compound | Key Molecular Players | Cellular Outcome |

| Wnt Signaling | Modulation/Activation | GSK-3β (inhibition), β-catenin (stabilization) | Increased synaptic plasticity and neuronal survival encyclopedia.pubmdpi.comnih.gov |

| MAPK/ERK | Activation | ERK1/2 (phosphorylation) | Neuroprotection, cell proliferation and differentiation nih.govnih.govresearchgate.net |

| NF-κB Signaling | Suppression | NF-κB | Reduced neuroinflammation, decreased proinflammatory cytokines encyclopedia.pubresearchgate.net |

| PI3K-Akt | Modulation/Activation | PI3K, Akt, mTOR | Inhibition of apoptosis, promotion of neuronal survival nih.govresearchgate.netnih.gov |

An interactive data table summarizing the regulation of intracellular signaling pathways by this compound.

Impact of this compound on Protein Processing and Accumulation

This compound, a naturally occurring sesquiterpene alkaloid, demonstrates significant influence over the processing and accumulation of key proteins implicated in neurodegenerative conditions. nih.gov Its mechanisms extend beyond its well-known role as an acetylcholinesterase inhibitor, affecting the proteolytic pathways of Amyloid Precursor Protein (APP) and the phosphorylation state of the tau protein. mdpi.comnih.gov

Amyloid Precursor Protein (APP) Processing Modulation

This compound actively modulates the processing of APP, shifting its cleavage away from the production of amyloidogenic peptides. nih.gov APP metabolism can follow two primary pathways: the non-amyloidogenic pathway, which is neuroprotective, and the amyloidogenic pathway, which leads to the formation of Amyloid-beta (Aβ) peptides that are central to the pathology of Alzheimer's disease. mdpi.comnih.gov

Research indicates that this compound promotes the non-amyloidogenic processing of APP. nih.gov This pathway involves the cleavage of APP by α-secretase, an enzyme from the ADAM (A Disintegrin and Metalloproteinase) family, with ADAM10 being a key player. nih.govmdpi.com This cleavage occurs within the Aβ domain, thereby preventing the formation of the toxic Aβ peptide. nih.gov Instead, it produces a soluble and neurotrophic fragment known as sAPPα and a C-terminal fragment, C83. mdpi.com

Studies using SH-SY5Y neuroblastoma cells have shown that treatment with this compound leads to an increase in the levels of ADAM10. nih.gov In one study, a 10 µM concentration of this compound resulted in a maximal increase in ADAM10 protein levels to 142.2 ± 8.0% compared to the control group. nih.gov This upregulation of α-secretase activity subsequently increases the production of the neuroprotective sAPPα fragment. mdpi.comnih.gov The mechanism for this effect may involve the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com

Effect of this compound on Non-Amyloidogenic Pathway Proteins

| Compound/Protein | This compound Concentration | Observed Effect | Percentage Change vs. Control |

|---|---|---|---|

| ADAM10 | 10 µM | Increased protein levels | +142.2% |

| APP-C83 | 10 µM | Increased protein levels | +153.2% |

Concurrently with promoting the α-secretase pathway, this compound inhibits the amyloidogenic pathway by targeting Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1). nih.govmdpi.com BACE1 is the β-secretase that initiates the amyloidogenic cascade by cleaving APP at the N-terminus of the Aβ sequence, leading to the production of the C99 fragment. mdpi.com

In vivo studies on APPswe/PS1dE9 transgenic mice have demonstrated that chronic treatment with this compound can regulate the excessive membrane trafficking of BACE1. researchgate.net In vitro experiments on SH-SY5Y cells have shown that this compound downregulates the expression of BACE1. nih.gov Furthermore, computational molecular docking analyses have revealed that this compound can bind to the functionally active site of the BACE1 enzyme, suggesting a direct inhibitory effect on its catalytic activity. nih.gov This dual action of reducing BACE1 expression and inhibiting its activity effectively curtails the first step of Aβ production. nih.govresearchgate.net

By steering APP processing towards the non-amyloidogenic pathway and inhibiting BACE1, this compound significantly reduces the generation of Aβ peptides. nih.govnih.gov The subsequent cleavage of the C99 fragment by γ-secretase, which releases Aβ, is thereby diminished. mdpi.com Studies have confirmed that this compound treatment leads to a significant decrement in Aβ levels, particularly the toxic Aβ42 oligomers. nih.gov

In animal models of Alzheimer's disease, chronic administration of this compound has been shown to reduce the burden of amyloid plaques in the cortex and hippocampus. researchgate.net It also attenuates the formation of amyloid deposits throughout the cortex. nih.govnih.gov Evidence also suggests that acetylcholinesterase (AChE), the primary target of this compound, can form a complex with Aβ and promote its aggregation; therefore, by inhibiting AChE, this compound may further hinder the aggregation of Aβ deposits. nih.gov

Attenuation of Tau Protein Hyperphosphorylation

Another key pathological hallmark of Alzheimer's disease is the formation of neurofibrillary tangles (NFTs), which are composed of hyperphosphorylated tau protein. nih.gov this compound has been shown to mitigate this aspect of the disease pathology. nih.govmdpi.com

The hyperphosphorylation of tau is largely regulated by kinases, most notably Glycogen Synthase Kinase-3β (GSK-3β). nih.gov Dysregulation of GSK-3β is linked to both Aβ production and tau hyperphosphorylation. nih.govmdpi.com Research has demonstrated that this compound can modulate the activity of GSK-3β. mdpi.com Specifically, it increases the inhibitory phosphorylation of GSK-3β at the Ser-9 residue. nih.gov In one study, a 10 µM concentration of this compound led to a maximal increase in the ratio of phosphorylated (inactive) GSK-3β to total GSK-3β (160.9 ± 12.2%). nih.gov By inactivating GSK-3β, this compound effectively decreases the levels of hyperphosphorylated tau protein in both the cortex and hippocampus, which is believed to prevent the formation of NFTs. nih.govmdpi.com This action suggests a therapeutic potential beyond simply addressing amyloid pathology.

Effect of this compound on Kinase Activity

| Kinase | This compound Concentration | Observed Effect | Percentage Change in p-GSK3β/GSK3β Ratio |

|---|---|---|---|

| GSK-3β | 10 µM | Increased inhibitory phosphorylation | +160.9% |

Cellular Homeostasis and Stress Response Regulation by this compound

Beyond its effects on specific protein pathologies, this compound exerts broader neuroprotective effects by helping to maintain cellular homeostasis and regulating responses to cellular stress, particularly oxidative stress and mitochondrial dysfunction. nih.govresearchgate.net

This compound has been shown to protect neurons from oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. patsnap.com It can function as an antioxidant, scavenging harmful free radicals and increasing the activities of endogenous antioxidant enzymes. nih.govresearchgate.net

Antioxidant Properties and Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to neutralize them, is a significant contributor to cellular damage in neurodegenerative conditions. patsnap.com this compound exhibits neuroprotective properties by counteracting this damage through direct and indirect antioxidant actions. patsnap.comnih.gov

Beyond direct scavenging, this compound enhances the body's intrinsic antioxidant defense systems. researchgate.net It has been shown to increase the activity and expression of several key endogenous antioxidant enzymes. nih.govmdpi.com This upregulation provides a more sustained defense against oxidative insults. nih.govnih.gov

Research findings indicate that this compound treatment can enhance the activities of the following enzymes:

Superoxide Dismutase (SOD) : This enzyme catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. nih.govmdpi.comnih.gov

Catalase (CAT) : Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of more dangerous hydroxyl radicals. nih.govmdpi.comnih.gov

Glutathione Peroxidase (GSH-Px) : This enzyme plays a crucial role in reducing hydrogen peroxide and lipid hydroperoxides, thereby protecting cells from oxidative damage. nih.govmdpi.comresearchgate.net

| Endogenous Antioxidant Enzyme | Observed Effect of this compound | Supporting Research Findings |

|---|---|---|

| Superoxide Dismutase (SOD) | Upregulation/Enhanced Activity | Studies have demonstrated that this compound could enhance the activities of antioxidant enzymes including SOD in various cell and animal models. nih.govmdpi.com |

| Catalase (CAT) | Upregulation/Enhanced Activity | This compound was shown to ameliorate oxidative injury by enhancing the activities of endogenous antioxidant enzymes like catalase. nih.govmdpi.comnih.gov |

| Glutathione Peroxidase (GSH-Px) | Upregulation/Enhanced Activity | Research indicates that this compound treatment increases the activity of glutathione peroxidase, contributing to its neuroprotective effects against oxidative stress. nih.govmdpi.comresearchgate.net |

Anti-Inflammatory Mechanisms

Neuroinflammation is a critical factor in the progression of many neurological disorders. This compound exerts anti-inflammatory effects through the modulation of key signaling pathways and cellular responses. nih.govnih.gov

This compound has been shown to significantly suppress the expression and secretion of several pro-inflammatory cytokines. nih.gov In various experimental models, treatment with this compound leads to a decrease in the levels of key inflammatory mediators, including:

Tumor Necrosis Factor-alpha (TNF-α) nih.govnih.govnih.govresearchgate.net

Interleukin-1 Beta (IL-1β) nih.govnih.govnih.gov

Interleukin-6 (IL-6) nih.govnih.govnih.gov

This reduction in inflammatory cytokines is partly achieved through the cholinergic anti-inflammatory pathway, which is activated by the increased acetylcholine levels resulting from this compound's primary mechanism of action. nih.govnih.gov By inhibiting the nuclear translocation of transcription factors like nuclear factor-kappa B (NF-κB), this compound effectively downregulates the gene expression of these inflammatory proteins. nih.govnih.gov

| Pro-Inflammatory Cytokine | Observed Effect of this compound |

|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Expression and secretion are downregulated. nih.govresearchgate.net |

| Interleukin-1 Beta (IL-1β) | Expression levels are significantly decreased. nih.govnih.gov |

| Interleukin-6 (IL-6) | Secretion is reduced in response to inflammatory stimuli. nih.govnih.gov |

Microglia, the resident immune cells of the central nervous system, play a dual role in brain health and disease. researchgate.net Chronic or excessive activation of microglia can lead to persistent neuroinflammation and neuronal damage. nih.gov this compound has been found to modulate microglial activation, suppressing their pro-inflammatory responses. nih.govnih.gov It can directly act on microglial cells to reduce the expression of cytokines and chemokines. nih.gov This modulation helps to prevent the cycle of inflammation that contributes to neurodegeneration. youtube.com The mechanism for this suppression may involve the cholinergic anti-inflammatory pathway, where nicotinic acetylcholine receptors (nAChR) on microglia play an essential role. nih.govnih.gov

Anti-Apoptotic Effects and Cell Survival Pathways

Apoptosis, or programmed cell death, is a tightly regulated process that, when dysregulated, can lead to excessive neuronal loss. This compound promotes cell survival by intervening in key apoptotic pathways. nih.govresearchgate.net

The anti-apoptotic action of this compound is multifaceted and involves several key molecular targets:

Regulation of the Bcl-2 Family : this compound significantly increases the ratio of the anti-apoptotic protein B-cell lymphoma-2 (Bcl-2) to the pro-apoptotic protein Bcl-2-like protein 4 (Bax). nih.gov It achieves this by up-regulating the expression of Bcl-2 while down-regulating Bax expression, which shifts the cellular balance toward survival. nih.govresearchgate.net

Inhibition of Caspase Activation : A crucial step in the execution of apoptosis is the activation of a cascade of enzymes called caspases. This compound has been demonstrated to attenuate the increase in caspase-3 activity, a key executioner caspase, thereby preventing the final steps of cell death. nih.govnih.govsgecm.org.tw

Mitochondrial Pathway Modulation : Mitochondria play a central role in initiating apoptosis by releasing proteins like cytochrome c into the cytoplasm. mdpi.comnih.gov this compound helps to stabilize mitochondrial membranes and prevents the release of cytochrome c, thus inhibiting the activation of the downstream caspase cascade. mdpi.comnih.gov

Downregulation of p53 : The tumor suppressor protein p53 can trigger apoptosis in response to cellular stress. This compound has been shown to reverse the up-regulation of p53, further contributing to its anti-apoptotic effects. nih.govresearchgate.net

| Apoptotic Pathway Component | Observed Effect of this compound | Mechanism |

|---|---|---|

| Bcl-2 | Upregulation | Promotes cell survival by inhibiting pro-apoptotic proteins. nih.govresearchgate.net |

| Bax | Downregulation | Prevents the formation of pores in the mitochondrial membrane, inhibiting cytochrome c release. nih.govnih.gov |

| Caspase-3 | Inhibition of Activation | Blocks a key executioner enzyme in the final pathway of apoptosis. nih.govnih.govsgecm.org.tw |

| Cytochrome c | Inhibition of Release | Prevents the initiation of the mitochondrial-dependent caspase pathway. mdpi.com |

| p53 | Downregulation | Reduces the expression of a key transcriptional activator of pro-apoptotic genes. nih.govresearchgate.net |

Regulation of Apoptotic and Anti-Apoptotic Proteins

This compound has been shown to modulate the delicate balance between cell survival and programmed cell death, or apoptosis, by influencing key regulatory proteins. Research indicates that this compound can prevent neuronal apoptosis by decreasing the levels of pro-apoptotic proteins such as p53 and Bax. researchgate.netnih.gov Concurrently, it enhances the expression of the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards survival. researchgate.netnih.govnih.gov

A critical step in the apoptotic cascade is the activation of executioner caspases. This compound has been demonstrated to inhibit the activation of caspase-3, a key enzyme in this process. researchgate.netnih.govnih.govnih.gov This inhibition is linked to its ability to prevent the release of cytochrome c from the mitochondria into the cytosol, a crucial event that triggers the caspase cascade. nih.govnih.govnih.gov By interfering with this mitochondria-dependent pathway, this compound helps to preserve neuronal integrity. nih.govcore.ac.uk

| Apoptotic/Anti-Apoptotic Protein | Effect of this compound | References |

|---|---|---|

| p53 | Downregulation/Decreased levels | researchgate.netnih.gov |

| Bax | Downregulation/Decreased levels | researchgate.netnih.govnih.gov |

| Bcl-2 | Upregulation/Enhanced expression | researchgate.netnih.govnih.gov |

| Caspase-3 | Inhibition of activation/cleavage | researchgate.netnih.govnih.govnih.gov |

| Cytochrome c | Inhibition of release from mitochondria | nih.govnih.govnih.gov |

Attenuation of Excitotoxicity-Induced Neuronal Cell Death

Excitotoxicity, a pathological process where neurons are damaged and killed by the overactivation of glutamate receptors, is a significant contributor to neuronal loss in various neurological conditions. This compound has demonstrated a protective role against this phenomenon. patsnap.comnih.gov The mechanism underlying this protection involves its function as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. researchgate.netnih.govpatsnap.com

By acting on the NMDA receptor, this compound helps to regulate the influx of calcium ions (Ca2+) and reduces the excessive glutamate activity that leads to excitotoxicity. researchgate.netpatsnap.comnih.gov This antagonistic effect prevents the overstimulation of neurons, thereby protecting them from injury and death. patsnap.com Studies have shown that pretreatment with this compound can significantly decrease the mortality rate of neurons exposed to high concentrations of glutamate. nih.gov

Enhancement of Mitochondrial Function and Cellular Bioenergetics

Mitochondria, the primary sites of cellular energy production, play a crucial role in neuronal health. Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases. This compound has been shown to support and enhance mitochondrial function, thereby improving cellular bioenergetics. patsnap.com

Restoration of Adenosine Triphosphate (ATP) Levels and Mitochondrial Membrane Potential

This compound has been found to restore levels of adenosine triphosphate (ATP), the main energy currency of the cell. researchgate.netnih.govmdpi.com In models of cellular stress, where ATP levels are depleted, treatment with this compound can enhance ATP concentration. nih.govnih.gov This effect is closely linked to its ability to preserve the mitochondrial membrane potential. nih.govmdpi.comnih.gov The mitochondrial membrane potential is essential for ATP synthesis, and its disruption can lead to a decline in cellular energy. This compound helps to maintain this potential, ensuring continued energy production. nih.govnih.gov

Prevention of Mitochondrial Swelling and Dysfunction

| Mitochondrial Parameter | Effect of this compound | References |

|---|---|---|

| Adenosine Triphosphate (ATP) Levels | Restoration/Enhancement | researchgate.netnih.govnih.govmdpi.comnih.gov |

| Mitochondrial Membrane Potential | Preservation/Restoration | nih.govmdpi.comnih.gov |

| Mitochondrial Swelling | Prevention/Attenuation | nih.govnih.govnih.gov |

Modulation of Neurotrophic Factor Expression

Neurotrophic factors are proteins that support the growth, survival, and differentiation of developing and mature neurons. This compound has been reported to upregulate the expression of several key neurotrophic factors, contributing to its neuroprotective and neurogenic properties. patsnap.com

Specifically, studies have demonstrated that this compound can significantly increase the mRNA and protein levels of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF). researchgate.netnih.gov The activation of the BDNF/TrkB signaling pathway, in particular, is thought to trigger downstream pathways, such as the PI3K/Akt serine-threonine kinase pathway, which are known to inhibit apoptosis and promote neuronal survival. researchgate.netnih.gov This modulation of neurotrophic factors suggests that this compound can help maintain neuronal health and function. patsnap.com

Regulation of Intracerebral Iron Homeostasis

Iron is an essential element for normal brain function, but its dysregulation and accumulation can lead to oxidative stress and neurodegeneration. Emerging evidence suggests that this compound plays a role in regulating iron homeostasis within the brain. nih.gov

Research has shown that this compound can reduce brain iron accumulation. researchgate.netnih.govresearchgate.net One proposed mechanism for this is its ability to act as an iron chelator. nih.gov Additionally, this compound has been found to decrease the expression of transferrin receptor 1, which is involved in iron uptake into cells. nih.govcityu.edu.hk By modulating iron levels, this compound may mitigate the iron-mediated oxidative damage that contributes to neuronal injury. nih.gov

Preclinical Investigations of Huperzine a in Biological Models

In Vitro Cellular Models for Mechanistic Elucidation of Huperzine A

In vitro models are instrumental in identifying the direct cellular and molecular targets of this compound. These systems allow for controlled experiments to understand its fundamental mechanisms of action.

Primary neuronal cultures, derived directly from rodent brain tissue, provide a model that closely mimics the neuronal environment of the central nervous system. In these systems, this compound has been shown to protect neurons from various insults. For instance, in rat cortical neurons, this compound attenuates apoptosis induced by the amyloid-beta (Aβ) peptide fragment 25-35 by inhibiting the formation of reactive oxygen species and the activation of caspase-3. nih.gov Studies using primary neuronal cultures have also demonstrated that this compound can protect against glutamate-induced excitotoxicity. nih.gov Pre-treatment with this compound significantly reduced neuronal death in rat embryonic cerebellum cell cultures exposed to high concentrations of glutamate. nih.gov These findings in primary neuronal cultures suggest a direct neuroprotective role for this compound against key pathological processes implicated in neurodegenerative diseases.

Immortalized cell lines offer a renewable and homogenous population of cells for high-throughput screening and detailed mechanistic studies.

SH-SY5Y Neuroblastoma Cells: This human-derived cell line is widely used in neurodegenerative disease research. Studies have shown that this compound protects SH-SY5Y cells from oxidative stress-induced damage. nih.gov Pre-incubation with this compound prior to hydrogen peroxide exposure significantly increased cell survival and restored the levels of nerve growth factor (NGF) and its receptors. nih.gov This protective effect was found to be mediated through the MAP/ERK kinase signal pathway. nih.gov Furthermore, in SH-SY5Y cells, this compound has been observed to downregulate amyloid precursor protein (APP) proteolysis. researchgate.net

PC12 Cells: Derived from a rat adrenal pheochromocytoma, PC12 cells are often used to study neuronal differentiation and neuroprotection. Research has demonstrated that this compound promotes neurite outgrowth in PC12 cells, a marker of neuronal differentiation and health. nih.gov It also protects these cells against apoptosis induced by sodium nitroprusside, a source of oxidative stress. nih.gov In models of Parkinson's disease, this compound has been shown to attenuate MPP+-induced neurotoxicity in PC12 cells. researchgate.net

HEK293 Cells: Human embryonic kidney 293 (HEK293) cells are a versatile tool for studying specific cellular pathways due to their high transfection efficiency. In HEK293 cells transfected with the Swedish mutant of human APP (HEK293 APPsw), this compound was found to promote the non-amyloidogenic processing of APP. nih.govnih.gov It increased the release of the soluble alpha-amyloid precursor protein (sAPPα), suggesting a shift towards a neuroprotective pathway. nih.govmdpi.com This effect is believed to involve the activation of protein kinase C (PKC). nih.gov

Table 1: Summary of In Vitro Studies on this compound

| Cell Line | Model System | Key Findings |

|---|---|---|

| Primary Cortical Neurons (Rat) | Aβ-induced apoptosis | Attenuates apoptosis by inhibiting reactive oxygen species and caspase-3 activation. nih.gov |

| Primary Cerebellum Cells (Rat) | Glutamate-induced excitotoxicity | Decreases neuronal death rate. nih.gov |

| SH-SY5Y Neuroblastoma Cells | Oxidative stress (H₂O₂) | Increases cell survival and restores nerve growth factor (NGF) levels. nih.gov |

| PC12 Cells | Neuronal differentiation | Promotes neurite outgrowth. nih.gov |

| PC12 Cells | Oxidative stress (SNP) | Protects against apoptosis. nih.gov |

| HEK293 APPsw Cells | APP processing | Increases sAPPα release, promoting the non-amyloidogenic pathway. nih.govnih.gov |

In Vivo Animal Models in this compound Research

Animal models are crucial for understanding the physiological and behavioral effects of this compound in a complex living system. These models allow for the investigation of its efficacy in mimicking various aspects of human neurological diseases.

Transgenic mouse models that overexpress genes associated with familial Alzheimer's disease (AD) are widely used to study the disease's pathology and test potential therapies. In APPswe/PS1dE9 double-transgenic mice, intranasal administration of this compound for four months led to a reduction in Aβ levels and plaque burden in the brain. nih.gov This was associated with an increase in ADAM10, an enzyme involved in the non-amyloidogenic processing of APP, and a decrease in BACE1, a key enzyme in the amyloidogenic pathway. nih.govnih.gov Furthermore, this compound treatment in these mice was shown to activate the Wnt/β-catenin signaling pathway. nih.gov In another study with APP/PS1 mice, this compound was found to significantly inhibit the expression of transferrin receptor 1 and decrease brain iron content. nih.gov It also reduced both soluble and insoluble Aβ-40 and Aβ-42 levels, as well as hyperphosphorylated tau in the brains of these transgenic mice. nih.gov

These models are used to study the neuroprotective effects of this compound in the context of acute brain injury.

Cerebral Ischemia-Reperfusion Models: In a rat model of transient focal cerebral ischemia created by middle cerebral artery occlusion (MCAO), this compound administration markedly restored regional cerebral blood flow, reduced infarct size, and decreased neurological deficit scores. nih.govresearchgate.net The neuroprotective effects were associated with the inhibition of the nuclear factor-kappa B (NF-κB) pathway and a reduction in pro-inflammatory factors. nih.gov These effects were partially reversed by a nicotinic acetylcholine receptor antagonist, suggesting the involvement of a cholinergic anti-inflammatory pathway. nih.gov

Hypoxic-Ischemic Encephalopathy Models: In a neonatal rat model of hypoxic-ischemic brain damage, this compound treatment provided significant protection against brain tissue loss and spatial memory impairments. nih.gov The study found a close linear correlation between the number of CA1 neurons and the escape latency in the Morris water maze, indicating that the cognitive improvement was linked to neuronal survival. nih.gov

These models are essential for investigating the immunomodulatory and remyelinating properties of this compound.

Cuprizone-Induced Models: The cuprizone model is a toxic demyelination model that mimics some aspects of multiple sclerosis. nih.govresearchgate.net In mice treated with cuprizone, this compound significantly attenuated anxiety-like behavior and improved motor and cognitive functions. mdpi.comnih.gov It also reduced demyelination and axonal injury. mdpi.comnih.gov Mechanistically, this compound increased the mRNA levels of anti-inflammatory cytokines while decreasing pro-inflammatory cytokines. mdpi.comnih.gov The therapeutic effects of this compound in this model were effectively reversed by mecamylamine, a nicotinic acetylcholinergic receptor antagonist. mdpi.comnih.gov

Experimental Autoimmune Encephalomyelitis (EAE): EAE is a T-cell mediated autoimmune model of multiple sclerosis. In EAE mice, intraperitoneal injections of this compound significantly attenuated the neurological severity of the disease. nih.gov this compound decreased the accumulation of inflammatory cells, demyelination, and axonal injury in the spinal cords of these mice. nih.gov It also modulated the expression of cytokines and chemokines, down-regulating pro-inflammatory mediators and enhancing anti-inflammatory ones. nih.govnih.gov Furthermore, this compound was found to inhibit the proliferation of encephalitogenic T-cells. nih.govnih.gov

Table 2: Summary of In Vivo Studies on this compound

| Animal Model | Condition | Key Findings |

|---|---|---|

| APPswe/PS1dE9 Transgenic Mice | Alzheimer's Disease | Reduced Aβ levels and plaque burden; activated Wnt/β-catenin signaling. nih.gov |

| APP/PS1 Transgenic Mice | Alzheimer's Disease | Decreased brain iron content and Aβ levels; reduced hyperphosphorylated tau. nih.govnih.gov |

| MCAO Rat Model | Cerebral Ischemia-Reperfusion | Reduced infarct size and neurological deficits; inhibited NF-κB pathway. nih.govresearchgate.net |

| Neonatal Rat Model | Hypoxic-Ischemic Encephalopathy | Protected against brain tissue loss and spatial memory impairments. nih.gov |

| Cuprizone-Induced Mouse Model | Demyelination | Attenuated behavioral deficits; reduced demyelination and neuroinflammation. mdpi.comnih.gov |

| EAE Mouse Model | Neuroinflammation/Demyelination | Attenuated neurological severity; decreased inflammation and demyelination. nih.gov |

Rodent Models of Seizure and Epilepsy

This compound has demonstrated significant anticonvulsant properties across a variety of preclinical rodent models, suggesting a potential therapeutic role in epilepsy. These models are designed to replicate different aspects of human seizure disorders, from acute, chemically or electrically induced seizures to chronic, genetically determined epilepsy syndromes.

In standard screening models, this compound confers protection against seizures induced by various stimuli. Studies in mice have shown its efficacy against seizures induced by pentylenetetrazole (PTZ), the 6-Hz psychomotor seizure test, and maximal electroshock (MES). nih.gov The anticonvulsant effect in the 6-Hz model appears to be mediated via muscarinic acetylcholine receptors (mAChRs), as the effect was blocked by the mAChR blocker atropine. caldic.com However, in a rat PTZ seizure model, the antiseizure capacity of this compound was not blocked by atropine, suggesting that non-mAChR-mediated mechanisms, potentially involving nicotinic acetylcholine receptors (nAChRs), may also be at play in different models or species. caldic.com

The compound has shown particular promise in genetic models of epilepsy. In mouse models of Dravet syndrome (DS) and Genetic Epilepsy with Febrile Seizures plus (GEFS+), which involve mutations in the SCN1A gene, this compound provided robust protection against hyperthermia-induced (febrile) seizures. nih.govemory.edu When pre-treated with this compound, Scn1a mutant mice only experienced seizures at significantly higher core body temperatures compared to untreated mutants. emory.edu This protective effect was sustained during prolonged daily administration in the GEFS+ model mice. nih.gov

Furthermore, this compound has been evaluated in the Genetic Absence Epilepsy Rat from Strasbourg (GAERS) model, which mimics human absence epilepsy. nih.gov In these animals, this compound potently suppressed absence-like seizures, characterized by spike-and-wave discharges on electroencephalogram (EEG) recordings. nih.govnih.gov A high dose of the compound significantly reduced seizure counts, with an efficacy comparable to the established anti-absence drug ethosuximide in the initial period post-treatment. nih.govresearchgate.net

| Rodent Model | Seizure Type Simulated | Key Findings for this compound | Reference |

|---|---|---|---|

| Pentylenetetrazole (PTZ) Model (Rat/Mouse) | Generalized seizures (clonic) | Suppresses seizures and epileptic spikes on EEG; increases latency to first myoclonus. | nih.govcaldic.comnih.gov |

| 6-Hz Model (Mouse) | Psychomotor seizures (drug-resistant) | Confers protection; effect blocked by atropine, suggesting muscarinic receptor involvement. | nih.govcaldic.com |

| Maximal Electroshock (MES) Model (Mouse) | Generalized tonic-clonic seizures | Provides protection against induced seizures. | nih.gov |

| Scn1a Mutant Models (DS, GEFS+) (Mouse) | Genetic epilepsy, febrile seizures | Increases the temperature threshold for hyperthermia-induced seizures; sustained protection with daily administration. | nih.govemory.edu |

| Genetic Absence Epilepsy Rat from Strasbourg (GAERS) | Genetic generalized epilepsy (absence seizures) | Reduced seizure counts by 87.3% in the 90 minutes post-treatment, comparable to ethosuximide. | nih.govnih.gov |

Advanced Methodologies and Research Paradigms in Preclinical Studies

Biochemical and Molecular Assays for Target Engagement and Pathway Analysis

Biochemical and molecular assays have been fundamental in elucidating the mechanisms of action of this compound. The primary and most well-documented target is acetylcholinesterase (AChE). In vitro assays using rat brain homogenates from the cortex, hippocampus, and striatum demonstrate that this compound is a potent inhibitor of AChE, showing a preferential inhibition for the tetrameric (G4) form of the enzyme, which is the major synaptic form. caldic.comspandidos-publications.com

Beyond its primary target, studies show that this compound functions as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors. mdpi.comnih.gov This action is believed to contribute to its neuroprotective effects by blocking excessive glutamate-induced excitotoxicity. tandfonline.com The antagonism appears to be independent of its AChE inhibitory activity, as both enantiomers of this compound show similar potency at the NMDA receptor, whereas AChE inhibition is highly stereospecific. tandfonline.com

In the context of Alzheimer's disease models, molecular assays have revealed that this compound modulates the processing of amyloid precursor protein (APP). mdpi.com It has been shown to increase the activity of α-secretase (including ADAM10), which cleaves APP through a non-amyloidogenic pathway, leading to the production of the neuroprotective soluble APPα fragment (αAPPs). nih.govnih.govmdpi.com Concurrently, this compound can downregulate the expression of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the formation of amyloid-β (Aβ) peptide. mdpi.commdpi.com These effects are mediated, in part, through the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov

Further molecular investigations have identified effects on neuroinflammation and cell survival pathways. This compound has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-1β in brain tissue. mdpi.comnih.gov It also upregulates the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and nerve growth factor, and modulates cell survival proteins, such as increasing the anti-apoptotic B-cell lymphoma-2 (Bcl-2) to pro-apoptotic Bax ratio. nih.gov

| Target/Pathway | Assay/Model System | Observed Effect of this compound | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | In vitro enzyme inhibition assays (rat brain) | Potent, reversible inhibition; selective for G4 (synaptic) isoform. | caldic.comspandidos-publications.com |

| NMDA Receptor | Whole-cell voltage-clamp recording; radioligand binding assays | Non-competitive antagonism, blocking ion channels. | mdpi.comnih.govnih.gov |

| APP Processing (α-secretase/ADAM10) | Cell culture models (HEK293, SK-N-SH) | Increases α-secretase activity, enhancing non-amyloidogenic processing. | nih.govnih.govmdpi.com |

| APP Processing (β-secretase/BACE1) | Cell culture models (SH-SY5Y), transgenic mice | Reduces BACE1 expression and activity, decreasing Aβ production. | mdpi.commdpi.com |

| Signaling Pathways (PKC, MAPK) | Cell culture models (SK-N-SH) with specific inhibitors | Activates PKC and MAPK pathways to modulate APP processing. | nih.gov |

| Inflammatory Cytokines (TNF-α, IL-1β) | Cuprizone mouse model | Reduces mRNA levels of pro-inflammatory cytokines in the brain. | nih.gov |

| Neurotrophic Factors (BDNF) | Rodent models of cognitive impairment | Increases expression, contributing to neuronal survival and synaptic plasticity. | mdpi.comnih.gov |

Histopathological and Morphological Assessments in Tissue Samples

Histopathological analysis of brain tissue from animal models provides direct visual evidence of a compound's neuroprotective effects. In preclinical studies of this compound, these techniques have been used to assess changes in cellular structure and pathology.

In transgenic mouse models of Alzheimer's disease (APPswe/PS1), immunohistochemistry has been employed to quantify the Aβ plaque burden in the cortex and hippocampus. mdpi.com These studies have shown that treatment with this compound can lead to a dose-dependent reduction in the number of Aβ plaques, confirming the biochemical findings that it shifts APP processing away from amyloid-β production. mdpi.com

In a different context, the cuprizone-induced mouse model, which is used to study demyelination and remyelination processes relevant to diseases like multiple sclerosis, has been used to evaluate this compound. nih.gov Histological assessments in this model revealed that this compound treatment decreased demyelination and axonal injury in the corpus callosum. nih.gov These morphological assessments provide physical evidence of the compound's ability to protect neural structures from toxic insults.

Electrophysiological Recordings of Neuronal Activity and Synaptic Transmission

Electrophysiological techniques are critical for assessing how this compound modulates neuronal communication and network excitability. These methods have provided key insights into its anticonvulsant and cognitive-enhancing effects.

In epilepsy research, in vivo electroencephalogram (EEG) recordings are used to measure brain electrical activity directly. In the GAERS model of absence epilepsy, adult rats were implanted with EEG electrodes to monitor seizure activity. nih.gov This methodology allowed for the quantification of spike-and-wave discharges, demonstrating that this compound significantly suppressed this hallmark of absence seizures. nih.govresearchgate.net Similarly, in the PTZ-induced seizure model in rats, EEG analysis showed that this compound decreased the frequency of epileptic spikes. nih.govaesnet.org

At the synaptic level, this compound has been shown to affect synaptic plasticity. Studies have indicated that by increasing acetylcholine levels, this compound can improve the induction and maintenance of long-term potentiation (LTP), a cellular correlate of learning and memory. nih.gov Whole-cell voltage-clamp recordings in acutely dissociated rat hippocampal neurons have been used to investigate the compound's effect on specific ion channels. These experiments confirmed that this compound reversibly inhibits the current induced by NMDA, providing a direct measure of its antagonistic effect on NMDA receptors, while having no effect on currents induced by AMPA or kainate. nih.gov

Behavioral Paradigms for Functional Assessment in Rodent Models (e.g., Morris Water Maze, Anxiety-like Behavior Tests, Motor Function Tests)

Behavioral paradigms in rodent models are essential for evaluating the functional outcomes of this compound treatment, such as improvements in cognition, anxiety, and motor function.

The Morris water maze is a widely used test to assess spatial learning and memory. In studies with aged rats exhibiting memory impairments, this compound significantly reduced the time taken to find a hidden platform during acquisition trials and increased the time spent in the target quadrant during probe trials, indicating improved spatial memory. nih.govtandfonline.com

Tests for anxiety-like behavior have also been employed. In rats, this compound was evaluated using the elevated plus maze (EPM) and the light-dark box (LDB) tests. ijpsr.com Treatment with the compound significantly increased the percentage of entries and time spent in the open arms of the EPM and the time spent in the light compartment of the LDB, effects that are indicative of anxiolytic activity. ijpsr.com

Motor function has been assessed in the context of the cuprizone model of demyelination, where motor coordination can be impaired. nih.gov Using the rotarod and beam walking tests, studies found that this compound treatment improved motor coordination. nih.gov Mice treated with the compound spent more time on the rotating rod and took less time to traverse the beam compared to untreated, cuprizone-fed mice. nih.gov

Advanced Imaging Techniques in Animal Models (e.g., in vivo PET for molecular targets)

While various methodologies have been applied to the preclinical study of this compound, the use of advanced in vivo imaging techniques such as Positron Emission Tomography (PET) for molecular target engagement in animal models is not widely reported in the available scientific literature. PET imaging uses radiolabeled molecules (radiotracers) to visualize and quantify physiological processes and receptor occupancy in the living brain. This technique could theoretically be used to measure the in vivo binding of this compound to AChE or NMDA receptors in real-time, providing valuable data on brain penetration and target engagement. However, published studies detailing the development or application of a specific PET radiotracer for this compound or its direct targets in preclinical models remain limited, representing an area for future research.

Computational and Systems Biology Approaches in Huperzine a Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the ligand-protein interactions that govern the biological activity of Huperzine A.

Detailed docking studies have elucidated the binding mechanism of this compound with its primary target, acetylcholinesterase (AChE). These studies reveal that this compound binds within the deep gorge of the AChE active site. The interactions are multifaceted, involving hydrogen bonds, hydrophobic interactions, and cation-pi interactions, which collectively contribute to its high binding affinity. nih.govvt.edu Key amino acid residues in AChE that interact with this compound include Tryptophan-84 (Trp84), Phenylalanine-331 (Phe331), and Glycine-119 (Gly119). vt.edu Specifically, the bicyclo ring of this compound forms interactions with Phe330 in the acyl binding pocket. preprints.org Docking simulations have calculated binding affinities for this compound with AChE to be in the range of -7.3 to -8.7 kcal/mol. acs.orgnih.gov

Beyond AChE, molecular docking has been employed to investigate this compound's interactions with other biologically relevant proteins. These studies help to explain its non-cholinergic, pleiotropic effects. For instance, docking analyses have explored its binding to:

β-site amyloid precursor protein cleaving enzyme 1 (BACE1): this compound has been shown to bind directly to the functionally active site of BACE1, suggesting a mechanism for reducing amyloid-β production. mdpi.com

Human Serum Albumin (HSA) and Transferrin (Tf): Studies have confirmed stable binding with these major plasma proteins, which is crucial for understanding the compound's pharmacokinetics and distribution in the body. acs.orgnih.gov The binding affinity with HSA and Tf was calculated to be -6.6 kcal/mol for Tf. acs.org

N-methyl-D-aspartate (NMDA) Receptors: this compound is known to antagonize NMDA receptors, and docking studies help to elucidate the specific interactions within the ion channel that contribute to this neuroprotective effect. rsc.orgnih.gov

These molecular docking studies provide a static but detailed snapshot of the critical interactions between this compound and its various protein targets, forming the foundation for further dynamic analysis and rational drug design.

| Protein Target | Key Interacting Residues | Reported Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Trp84, Phe330, Phe331, Gly119, Glu199 | -7.3 to -8.7 | Hydrophobic, Aromatic, Cation-pi |

| BACE1 | Active site residues (e.g., Asp93, Asp289) | Not specified | Direct molecular interaction |

| Human Transferrin (Tf) | Thr392, Glu394, Ser688 | -6.6 | Hydrogen bonds, Hydrophobic |

| Human Serum Albumin (HSA) | His266 | Not specified | Hydrogen bonds |

Molecular Dynamics Simulations for Conformational Studies

While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective on the conformational stability and behavior of the this compound-protein complex over time. By simulating the movements of atoms and molecules, MD studies validate docking poses and provide deeper insights into the binding stability in a solvated, physiological-like environment.

MD simulations, often run for durations such as 100 or 150 nanoseconds, have been performed on this compound complexed with various proteins, including AChE, HSA, and Tf. acs.orgnih.govnih.gov A key metric used in these simulations is the Root-Mean-Square Deviation (RMSD), which measures the average deviation of a protein's backbone atoms over time from a reference structure. In studies of the this compound-HSA and this compound-AChE complexes, the RMSD values reached a stable equilibrium, indicating that the binding of this compound does not induce significant conformational changes and that the ligand remains stably bound within the active site. nih.govnih.gov

Another important analysis, the Root-Mean-Square Fluctuation (RMSF), reveals the fluctuation of individual amino acid residues. This helps identify which parts of the protein become more or less flexible upon ligand binding. For the this compound-AChE complex, RMSF analysis shows that the ligand binding helps to stabilize the residues within the active site. nih.gov Furthermore, MD simulations allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds, over the course of the simulation. For example, in the this compound-HSA complex, simulations showed that at least one strong hydrogen bond was maintained throughout the simulation, contributing to the stability of the complex. nih.gov

| Protein Complex | Simulation Duration | Key Findings | Analysis Methods |

|---|---|---|---|

| This compound - AChE | 150 ns | Stable binding within the active site; docking pose confirmed. | RMSD, RMSF |

| This compound - HSA | 100 ns | Complex reached equilibrium without major shifts; stable intermolecular hydrogen bonding. | RMSD, Principal Component Analysis (PCA) |

| This compound - Tf | 100 ns | Binding is stable, causing minimal changes to protein conformation; 2-3 hydrogen bonds showed decent stability. | RMSD, PCA, Free Energy Landscape (FEL) |

Network Pharmacology for Polypharmacological Target Identification

Network pharmacology is a systems biology approach that investigates the complex interactions between drugs, biological targets, and disease networks. This methodology is particularly well-suited for natural products like this compound, which often exhibit polypharmacology—the ability to modulate multiple targets simultaneously. researchgate.net

By integrating data from various sources, network pharmacology studies have predicted a wide range of potential targets for this compound beyond AChE. One such study identified approximately 100 potential protein targets. nih.gov These targets are involved in numerous biological pathways, providing a molecular basis for the multifaceted therapeutic effects of this compound. The analysis of these targets and their associated pathways helps to construct a comprehensive "component-target-pathway" network. nih.gov

Subsequent pathway enrichment analysis revealed that the targets of this compound are significantly involved in pathways critical to neurodegeneration and cognitive function. A key identified pathway is the "neuroactive ligand–receptor interaction" pathway. nih.gov This suggests that this compound's mechanism of action involves modulating various receptor systems in the brain. By identifying these multiple targets and pathways, network pharmacology provides a holistic view of how this compound may exert its disease-modifying effects in complex conditions like Alzheimer's disease. nih.gov

Machine Learning Applications in Mechanism Elucidation and Drug Discovery

Machine learning (ML), a subset of artificial intelligence, is revolutionizing drug discovery by analyzing vast and complex datasets to identify patterns and make predictions. bohrium.comnih.gov In the context of this compound research, ML models can be applied to elucidate its complex mechanisms, discover new therapeutic applications, and design novel, more effective analogues.

Applications of ML in this field include:

Target Prediction and Validation: ML algorithms can be trained on large biological datasets to predict novel protein targets for this compound, complementing network pharmacology approaches. appsilon.comresearchgate.net

Bioactivity Prediction: Models can predict the biological activity of new this compound derivatives against various targets, accelerating the screening process for potential drug candidates. nih.gov

De Novo Drug Design: Generative ML models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used to design entirely new molecules based on the structural scaffold of this compound, optimized for desired properties like high binding affinity and low toxicity. nih.govappsilon.com

While specific published ML models developed exclusively for this compound are emerging, the application of these powerful computational tools holds immense promise for advancing research and development related to this compound. bohrium.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound, QSAR is instrumental in guiding the rational design and optimization of analogues with improved potency, selectivity, and pharmacokinetic properties.

The process involves creating a dataset of this compound analogues with their measured biological activities (e.g., IC₅₀ values for AChE inhibition). Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. QSAR models are subsequently built to correlate these descriptors with the observed activity.

These models serve several key purposes in the optimization of this compound analogues:

Predicting Activity: QSAR models can predict the activity of newly designed, unsynthesized analogues, allowing researchers to prioritize the most promising candidates for synthesis and testing. acs.org

Identifying Key Structural Features: The models help identify which molecular fragments or properties are crucial for high activity. For example, studies have focused on the C(2) functionalization of the this compound scaffold to enhance interactions with AChE. acs.org

Guiding Analogue Design: By understanding the structure-activity relationship, chemists can make targeted modifications to the this compound structure to enhance its binding affinity for AChE or other targets. scilit.comum.edu.mtsemanticscholar.org For instance, de novo drug design studies have used the this compound scaffold as a starting point to "grow" new structures within the AChE binding pocket, leading to novel potential inhibitors. um.edu.mtsemanticscholar.org

Through iterative cycles of QSAR modeling, synthesis, and testing, researchers can systematically optimize the structure of this compound to develop next-generation therapeutics with superior efficacy. nih.gov

Future Directions and Emerging Research Avenues for Huperzine a

Comprehensive Elucidation of Undiscovered Molecular Targets and Signaling Networks

While the primary mechanism of Huperzine A is attributed to its inhibition of acetylcholinesterase, emerging evidence suggests that its neuroprotective effects are mediated through a wider array of molecular targets and signaling pathways. nih.govnih.govresearchgate.net Future research is geared towards a comprehensive understanding of these non-cholinergic actions.

Beyond its well-documented role as an acetylcholinesterase inhibitor, this compound has been shown to interact with other neurotransmitter systems. It acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its neuroprotective effects by mitigating excitotoxicity. researchgate.netpatsnap.com Furthermore, studies have indicated its ability to modulate the processing of amyloid precursor protein (APP), steering it towards the non-amyloidogenic pathway and thereby reducing the production of neurotoxic beta-amyloid peptides. nih.govnih.govresearchgate.netmdpi.com

The anti-inflammatory properties of this compound are another promising area of investigation. It has been shown to exert these effects through the cholinergic anti-inflammatory pathway, primarily via α7 nicotinic acetylcholine receptors (α7nAChRs) and α4β2 nicotinic acetylcholine receptors (α4β2nAChRs). researchgate.netnih.govtandfonline.com This interaction leads to a decrease in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), as well as the suppression of the NF-κB signaling pathway. researchgate.netnih.govtandfonline.comcaldic.com

Recent research also points towards the influence of this compound on critical signaling cascades like the Wnt pathway. By modulating glycogen synthase kinase-3β (GSK-3β), a key enzyme in this pathway, this compound can influence synaptic plasticity and neuronal survival. mdpi.com Additionally, its ability to ameliorate mitochondrial dysfunction and reduce oxidative stress suggests a direct or indirect interaction with mitochondrial targets. bohrium.comresearchgate.netpatsnap.com

Potential Molecular Targets of this compound Beyond Acetylcholinesterase

| Molecular Target | Observed Effect | Potential Therapeutic Implication |

|---|---|---|

| NMDA Receptor | Antagonism, reduction of excessive glutamate activity. patsnap.com | Neuroprotection against excitotoxicity. |

| Amyloid Precursor Protein (APP) | Modulation of processing towards the non-amyloidogenic pathway. nih.govnih.govresearchgate.netmdpi.com | Reduction of beta-amyloid plaque formation in Alzheimer's disease. |

| α7 and α4β2 Nicotinic Acetylcholine Receptors | Activation of the cholinergic anti-inflammatory pathway. researchgate.netnih.govtandfonline.com | Anti-inflammatory effects in neurodegenerative and inflammatory diseases. |

| NF-κB Signaling Pathway | Suppression of transcriptional activation. researchgate.netnih.govtandfonline.comcaldic.com | Reduction of neuroinflammation. |

| Glycogen Synthase Kinase-3β (GSK-3β) | Modulation, influencing the Wnt signaling pathway. mdpi.com | Promotion of synaptic plasticity and neuronal survival. |

| Mitochondria | Amelioration of dysfunction and reduction of oxidative stress. bohrium.comresearchgate.netpatsnap.com | Neuroprotection through enhanced cellular energy production. |

Development of Innovative Synthetic Strategies for this compound and its Analogues

The limited availability of this compound from its natural source, Huperzia serrata, has spurred significant efforts in the development of efficient and scalable total synthesis methods. rsc.orgnih.gov Over the past four decades, numerous synthetic strategies have been reported, showcasing a rich exploration of chemical methodologies. rsc.org

Beyond the synthesis of the natural product, there is a growing interest in the design and synthesis of this compound analogues. rsc.orgjohnshopkins.eduacs.org The goal is to develop compounds with improved pharmacological properties, such as enhanced selectivity for specific targets or better pharmacokinetic profiles. By modifying the core structure of this compound, researchers can probe the structure-activity relationships and potentially identify novel compounds with superior therapeutic efficacy. nih.gov The synthesis of hybrid analogues, combining structural features of this compound and other bioactive molecules, represents another innovative approach. google.com

Comparison of Selected Synthetic Routes for (-)-Huperzine A

| Starting Material | Number of Steps | Overall Yield | Key Features |

|---|---|---|---|

| (R)-pulegone | 10 | 17% acs.orgnih.gov | Features an intramolecular Heck reaction of an enamine-type substrate. acs.orgnih.gov |

| Cyclohexenone | 8 | 35-45% rsc.org | Highly scalable and requires minimal chromatographic purifications. rsc.org |

Expansion of Preclinical Investigations into Novel Disease Models and Pathologies

The neuroprotective and anti-inflammatory properties of this compound suggest its therapeutic potential extends beyond Alzheimer's disease. nih.govtandfonline.com Consequently, there is a significant push to expand preclinical investigations into a wider range of neurological and psychiatric disorders.

Promising preclinical evidence has emerged for the use of this compound in epilepsy. Studies have demonstrated its anti-seizure effects in various rodent models of inducible seizures, as well as in genetic models of developmental epileptic encephalopathy. researchgate.net In a genetic rat model of absence epilepsy, this compound was shown to potently suppress absence-like seizures. nih.gov The proposed mechanisms for its anticonvulsant activity include the enhancement of GABAergic transmission. researchgate.net

Preclinical research is also exploring the utility of this compound in schizophrenia, where cognitive impairment is a core feature. bohrium.com Its ability to improve memory and cognitive function could address this unmet clinical need. Furthermore, its anti-inflammatory effects are being investigated in models of neuroinflammation. alzdiscovery.orgtandfonline.com In a mouse model of multiple sclerosis, this compound was found to lower neuroinflammation. alzdiscovery.orgnih.gov There is also emerging research into its potential application in treating traumatic brain injury. alzdiscovery.org

Preclinical Applications of this compound in Novel Disease Models

| Disease Model | Observed Effects of this compound | Potential Mechanism of Action |

|---|---|---|

| Epilepsy (various rodent models) | Anti-seizure effects. researchgate.net | Enhancement of GABAergic transmission. researchgate.net |

| Schizophrenia | Amelioration of memory deficits. nih.gov | Cognitive enhancement through cholinergic and other mechanisms. |

| Multiple Sclerosis (mouse model) | Alleviation of demyelination and neuroinflammation. nih.gov | Anti-inflammatory properties. alzdiscovery.org |

| Traumatic Brain Injury | Attenuation of neuroinflammation and oxidative stress. tandfonline.com | Neuroprotective and anti-inflammatory effects. |

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Actions